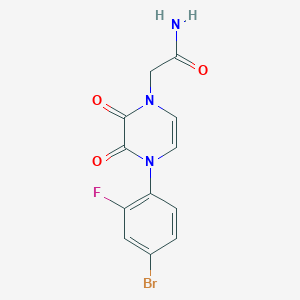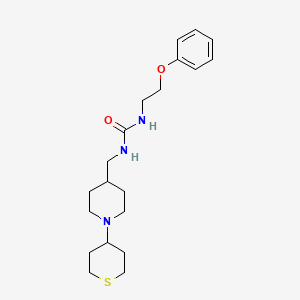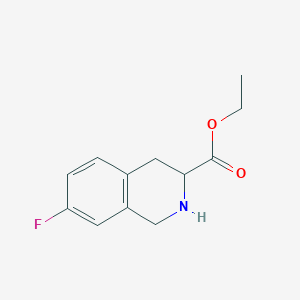
N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide, also known as MBC-5, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MBC-5 belongs to a class of compounds called thiazoles, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. In
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
Thiazole derivatives have been studied for their potential as antimycobacterial agents. This is particularly relevant in the fight against tuberculosis (TB), which is caused by Mycobacterium tuberculosis. The compound’s structure allows for the synthesis of derivatives that can be screened for activity against various strains of mycobacteria, including drug-resistant strains .
Anticancer Properties
The thiazole ring is a common feature in many compounds with anticancer properties. Research into thiazole derivatives has shown that they can be effective in inhibiting the growth of certain cancer cell lines. This compound could be modified to enhance its cytotoxic effects against cancer cells, making it a potential candidate for anticancer drug development .
Antiviral Applications
Thiazole derivatives have also been explored for their antiviral activities. The structural flexibility of thiazoles allows for the creation of compounds that can interfere with viral replication or assembly. This compound could be part of a study to develop new antiviral drugs, possibly targeting specific viruses like the tobacco mosaic virus .
Antibacterial and Antifungal Effects
The antibacterial and antifungal effects of thiazole derivatives make them candidates for the development of new antibiotics and antifungals. The compound could be tested against a range of bacterial and fungal species to assess its efficacy and potency in treating infections .
Anti-inflammatory and Analgesic Uses
Thiazole derivatives can exhibit anti-inflammatory and analgesic activities. This compound could be investigated for its potential to reduce inflammation and alleviate pain, which would be beneficial in the treatment of various chronic inflammatory diseases .
Neuroprotective Effects
Some thiazole derivatives have shown neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases. Research into this compound could focus on its ability to protect neuronal cells from damage or death, offering a potential therapeutic avenue for conditions like Alzheimer’s disease .
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-13-4-8-16(9-5-13)24-20(27)25-21-23-14(2)18(29-21)19(26)22-12-15-6-10-17(28-3)11-7-15/h4-11H,12H2,1-3H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIPBDYUSQOFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4,5-trimethoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2974072.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2974074.png)
![3,4-Dihydro-2H-chromen-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2974075.png)




![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2974083.png)
![N-(2,2-di(furan-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2974084.png)


![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2974088.png)